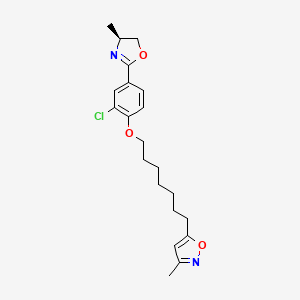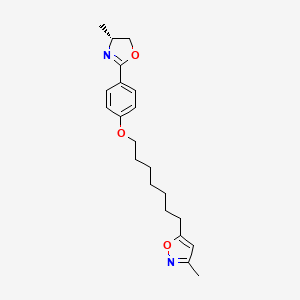![molecular formula C12H15N3O2S2 B10756094 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide](/img/structure/B10756094.png)
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound has a molecular formula of C12H15N3O2S2 and a molecular weight of 297.396 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide typically involves the reaction of 5-isopropyl-1,3-thiazol-2-amine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biology: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Methyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
- 4-[(5-Ethyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
- 4-[(5-Propyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
Uniqueness
4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide is unique due to the presence of the isopropyl group on the thiazole ring, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds .
Properties
Molecular Formula |
C12H15N3O2S2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[(5-propan-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O2S2/c1-8(2)11-7-14-12(18-11)15-9-3-5-10(6-4-9)19(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17) |
InChI Key |
LPQUJAANWFHCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(S1)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1r)-2-Carboxy-1-(Naphthalen-1-Ylmethyl)ethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B10756024.png)
![2-({8-[(3R)-3-Aminopiperidin-1-YL]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL}methyl)benzonitrile](/img/structure/B10756027.png)


![Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide](/img/structure/B10756044.png)

![12-(2-hydroxyethyl)-2-(1-methylethoxy)-13,14-dihydronaphtho[2,1-a]pyrrolo[3,4-c]carbazol-5(12H)-one](/img/structure/B10756056.png)
![5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide](/img/structure/B10756058.png)

![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)


![2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10756101.png)
